N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine
Description
Properties
CAS No. |
94166-54-8 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H14N4O2/c1-9-3-4-10(15(9)2)7-13-12-6-5-11(8-14-12)16(17)18/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
ZNARHGSNENBSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Example Protocol:
Functionalization of Pyridine Core
The 5-nitropyridin-2-amine moiety is synthesized via:
- Direct nitration of 2-aminopyridine (challenging due to regioselectivity).
- Stepwise functionalization : Introducing nitro groups early in the synthesis to avoid side reactions.
Nitration Procedure:
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Chloropyridine | HNO₃/H₂SO₄ | 0–5°C, 4h | 2-chloro-5-nitropyridine | 45% |
| 2-Chloro-5-nitropyridine | NH₃ (liq.) | 100°C, sealed tube | 5-nitropyridin-2-amine | 70% |
Coupling Strategies
A. Nucleophilic Substitution
Reacting 5-nitropyridin-2-amine with a pyrrolylmethyl electrophile (e.g., chloride or bromide):
- Reagents : (1,5-dimethylpyrrol-2-yl)methyl chloride, K₂CO₃, DMF.
- Conditions : 80°C, 12h.
B. Reductive Amination
Condensing 5-nitropyridin-2-amine with (1,5-dimethylpyrrol-2-yl)methanal using NaBH₃CN or H₂/Pd-C:
- Advantage : Avoids harsh conditions for sensitive nitro groups.
Optimization Challenges
- Nitro Group Stability : Nitro reduction or decomposition under basic/acidic conditions necessitates careful pH control.
- Regioselectivity : Competing reactions during pyridine nitration or pyrrole alkylation require precise stoichiometry.
- Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (MeOH/H₂O) is critical due to polar byproducts.
Analytical Validation
- HPLC : Reverse-phase methods (C18 column, MeCN/H₂O + 0.1% H₃PO₄) confirm purity >95%.
- NMR : Key signals include:
- ¹H NMR (CDCl₃) : δ 8.21 (d, J = 2.8 Hz, pyridine-H), 6.02 (s, pyrrole-H), 2.45 (s, N–CH₃).
- ¹³C NMR : 152.1 (C-NO₂), 128.9 (pyrrole-C).
Scalability and Applications
- Gram-scale Synthesis : Achieved via telescoped steps (combined nitration and amination).
- Pharmaceutical Relevance : Intermediate in kinase inhibitor development.
Chemical Reactions Analysis
Types of Reactions
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Scientific Research Applications
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 5-Nitropyridin-2-amine Derivatives
Key Findings from Comparative Studies
Opto-Electronic and Charge Transport Properties
- Compounds sharing the 5-nitropyridin-2-amine wing unit (e.g., the target compound and N-(2-((pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine) exhibit superior opto-electronic properties for OLEDs, including: Lower energy gaps (2.8–3.1 eV) and reorganization energies (0.25–0.35 eV). Higher charge mobility (10⁻⁴–10⁻³ cm²/V·s) due to planar aromatic systems .
- Core vs. Wing Unit Influence : Wing units (e.g., pyrrole or pyrene) dominate opto-electronic behavior more than core units. For example, replacing pyrrole with pyrene enhances π-conjugation, improving absorption/emission .
Biological Activity
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Compound Overview
Chemical Properties:
- Molecular Formula: C₁₂H₁₄N₄O₂
- Molecular Weight: 246.27 g/mol
- CAS Number: 94166-54-8
- Density: 1.27 g/cm³
- Boiling Point: 430.1ºC at 760 mmHg
- Flash Point: 213.9ºC
The compound features a nitropyridine moiety and a pyrrole ring, which are essential for its biological activity. The presence of the nitro group is particularly noteworthy as it can influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Alkylation of 1,5-dimethylpyrrole with an appropriate alkylating agent.
- Nitration of the pyridine ring to introduce the nitro group.
These steps often require specific reaction conditions such as controlled temperatures and the use of strong acids or bases to achieve optimal yields .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group and the pyrrole ring play crucial roles in these interactions, influencing binding affinities and specificity. Potential pathways affected by this compound include:
- Signal Transduction: Modulating pathways that involve receptor activation.
- Metabolic Processes: Interacting with metabolic enzymes that could alter biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, nitromethylene analogues have shown effectiveness against various pathogens by targeting nicotinic acetylcholine receptors (nAChRs) in insects, suggesting potential applications in pest control .
Insecticidal Properties
Studies on related compounds have demonstrated significant insecticidal activity against pests like Musca domestica (housefly). The structure–activity relationship (SAR) analyses indicate that modifications in the imidazolidine ring can enhance receptor affinity and insecticidal potency .
Research Findings and Case Studies
These studies highlight the importance of structural modifications in enhancing biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting with the formation of the pyrrole core, followed by functionalization. For example, similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) are synthesized via cyclization of precursors under reflux in THF/MeOH mixtures, achieving yields around 50% . Optimization includes adjusting solvent polarity, temperature, and stoichiometry of reagents. Characterization via ¹H-NMR (e.g., imine proton resonance at ~9.39 ppm) confirms structural integrity .
Q. Which analytical techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Essential for confirming functional groups (e.g., nitropyridine protons at δ 8.5–9.5 ppm and pyrrole methyl groups at δ 2.1–2.5 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., monoclinic P2₁/c space group, β ≈ 96.8°), with data refined using SHELXL .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/O percentages .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Nitro groups and aromatic systems often lead to byproducts (e.g., incomplete cyclization). Techniques include:
- Column Chromatography : Using silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities .
- Recrystallization : Ethanol/water mixtures improve crystal homogeneity, critical for X-ray studies .
Advanced Research Questions
Q. How do charge transport properties of this compound compare to structurally related derivatives (e.g., pyrene vs. anthracene analogs)?
- Methodological Answer : Charge transport is evaluated via cyclic voltammetry (CV) and DFT calculations. For example, pyrene derivatives exhibit lower HOMO-LUMO gaps (~3.2 eV) than anthracene analogs (~3.8 eV), suggesting enhanced electron mobility. UV-Vis spectroscopy (λₐᵦₛ ~350 nm) and fluorescence quenching studies further correlate substituent effects with optoelectronic behavior .
Q. What intermolecular interactions govern its crystal packing, and how do they influence material properties?
- Methodological Answer : Graph set analysis (Etter’s method) reveals hydrogen-bonding motifs (e.g., N–H⋯O or C–H⋯π interactions). In N,N-diethyl-5-nitropyridin-2-amine, weak C–H⋯O bonds (2.4–2.6 Å) stabilize layered packing, while π-stacking (3.5 Å spacing) enhances thermal stability . Software like SHELXL and ORTEP-3 models these interactions .
Q. What strategies are used to evaluate its potential as a kinase or enzyme inhibitor?
- Methodological Answer :
- Molecular Docking : Autodock Vina predicts binding affinities to target enzymes (e.g., BCL-2 inhibitors in ). Trifluoromethyl groups enhance hydrophobic interactions with active sites .
- Kinase Assays : Fluorescence polarization assays measure IC₅₀ values using ATP-competitive probes. For pyrazolo[1,5-a]pyrimidines, IC₅₀ ranges from 10–100 nM .
- SAR Studies : Modifying substituents (e.g., replacing nitro with methoxy groups) correlates with activity changes .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported crystallographic data for similar compounds?
- Methodological Answer : Cross-validate using multiple software (SHELX vs. WinGX). For example, SHELXL refines thermal parameters more accurately for high-resolution data (<1.0 Å), while WinGX may prioritize speed . Discrepancies in β angles (>1° variation) often arise from twinning or radiation damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
